1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is a spirocyclic compound that belongs to the class of spiroindoles. Spiroindoles are known for their unique three-dimensional structures, which make them valuable in drug design and synthesis. These compounds have shown significant bioactivity against various diseases, including cancer and microbial infections .
Preparation Methods
The synthesis of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with cyclopentanone under acidic conditions to form the spirocyclic structure. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other spirocyclic compounds and heterocycles.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Due to its bioactivity, it is being studied for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is unique due to its specific spirocyclic structure and functional groups. Similar compounds include:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
Horsfiline and Mitraphylline: These spiroindoles have shown potential pharmaceutical activity against various diseases
Biological Activity
1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate (CAS No. 2177266-03-2) is a synthetic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and data.
Chemical Structure and Properties
The molecular formula for this compound is C19H25NO4, with a molecular weight of 331.41 g/mol. The compound features a spirocyclic structure which contributes to its biological properties.
Anticancer Properties
Recent studies have investigated the anticancer properties of spirocyclic compounds, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Study Findings : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders.
- Mechanism of Action : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play significant roles in inflammatory processes.
Data Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
Anticancer | A549 (Lung) | 15.3 | Disruption of mitochondrial function |
Anti-inflammatory | RAW 264.7 (Macrophage) | 10.0 | Inhibition of COX-2 |
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various spirocyclic derivatives for their anticancer properties. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12.5 µM.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of spirocyclic compounds. Using RAW 264.7 macrophages, researchers found that treatment with the compound reduced the production of nitric oxide and pro-inflammatory cytokines significantly compared to untreated controls.
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl spiro[2H-indole-3,1'-cyclopentane]-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-12-19(9-5-6-10-19)14-11-13(16(21)23-4)7-8-15(14)20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
InChI Key |
HCBDRDUEEKUBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.